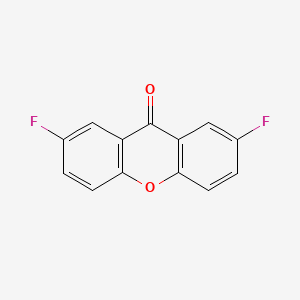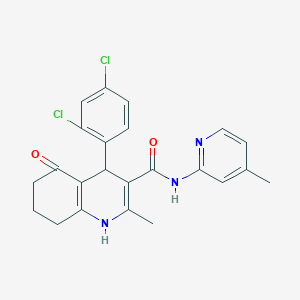![molecular formula C18H18N4O3 B11643798 3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11643798.png)
3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazide Formation: The benzodiazole core is then reacted with hydrazine to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is finally condensed with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with amine groups.
Substitution: Various substituted benzodiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential antimicrobial and antifungal properties make it a candidate for the development of new antibiotics and antifungal agents. Its ability to interact with biological macromolecules can be explored for various therapeutic applications.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Studies have shown that benzodiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting key signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also noteworthy.
作用機序
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of NF-kB signaling pathways, leading to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID: This compound shares the benzodiazole core but differs in its functional groups, leading to different chemical and biological properties.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPIONAMIDE: Another benzodiazole derivative with a different side chain, affecting its reactivity and applications.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPIONITRILE:
Uniqueness
What sets 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
特性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-16-8-4-5-13(18(16)24)11-20-21-17(23)9-10-22-12-19-14-6-2-3-7-15(14)22/h2-8,11-12,24H,9-10H2,1H3,(H,21,23)/b20-11- |
InChIキー |
MFPMSIIOJFDTFF-JAIQZWGSSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
正規SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11643715.png)
![ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643719.png)
![4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11643725.png)

![2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643733.png)
![1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane](/img/structure/B11643737.png)
![1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11643742.png)
![(5Z)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11643745.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B11643759.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2,5-dimethoxybenzylidene)propanehydrazide](/img/structure/B11643767.png)
![5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11643771.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone](/img/structure/B11643776.png)

